N-(2-methoxybenzyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl and carboxamide groups in its structure suggests that it may have unique interactions with biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be advantageous for scaling up the production while maintaining high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Benzimidazole derivatives: These compounds are known for their antibacterial and anticancer properties.
Uniqueness
N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-8-20-11-14(19-16(20)9-12)17(21)18-10-13-5-3-4-6-15(13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21) |
InChI Key |
MNPHEMCNWZKIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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